molecular formula C7H10N2 B6236154 4,5,6-Trimethylpyrimidine CAS No. 22868-79-7

4,5,6-Trimethylpyrimidine

Cat. No. B6236154
CAS RN: 22868-79-7
M. Wt: 122.17 g/mol
InChI Key: HLTWPEDCRAMGSW-UHFFFAOYSA-N
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Description

4,5,6-trimethylpyrimidine (TMP) is an organic compound that is widely used in pharmaceutical and agrochemical research. It is a colorless liquid with a boiling point of 62 °C and a molecular weight of 118.13 g/mol. TMP has a variety of applications in the laboratory and can be used for a range of biochemical and physiological studies.

Scientific Research Applications

4,5,6-Trimethylpyrimidine is widely used in pharmaceutical and agrochemical research. It has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and triazoles. This compound has also been used in the synthesis of several drugs, including anticonvulsants, anti-inflammatory drugs, and anti-cancer drugs. In addition, this compound has been used in the synthesis of several agrochemicals, including herbicides and fungicides.

Mechanism of Action

4,5,6-Trimethylpyrimidine acts as a nucleophile in many organic reactions. It can react with alkyl halides, such as methyl iodide, to form a new bond. It can also react with electrophiles, such as trimethylphosphite, to form a new bond.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antimicrobial, antifungal, and antiviral activity. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-diabetic effects.

Advantages and Limitations for Lab Experiments

4,5,6-Trimethylpyrimidine has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also easily soluble in organic solvents, making it easy to use in a wide range of reactions. However, this compound can be toxic if inhaled or ingested, and it can be corrosive to skin and eyes. It is also a flammable liquid and should be handled with caution.

Future Directions

There are several potential future directions for research involving 4,5,6-Trimethylpyrimidine. These include further exploration of its biochemical and physiological effects, development of new synthesis methods, and exploration of new applications in pharmaceutical and agrochemical research. In addition, further research could be conducted to investigate the potential toxicity of this compound and to develop strategies to minimize its toxic effects.

Synthesis Methods

The synthesis of 4,5,6-Trimethylpyrimidine is a two-step process that involves the reaction of 4-methylpyridine with methyl iodide followed by a reaction with trimethylphosphite. The first step is a nucleophilic substitution reaction where 4-methylpyridine reacts with methyl iodide to form the intermediate 4-methyl-2-iodopyridine. This intermediate then undergoes an elimination reaction with trimethylphosphite to form this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4,5,6-trimethylpyrimidine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Acetone", "Methylamine", "Formaldehyde", "Ammonium acetate", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of acetone and methylamine in the presence of formaldehyde to form 4,5-dimethylpyrimidine.", "Step 2: Nitrosation of 4,5-dimethylpyrimidine with sodium nitrite and hydrochloric acid to form 4,5-dimethylpyrimidine N-oxide.", "Step 3: Reduction of 4,5-dimethylpyrimidine N-oxide with sodium sulfide to form 4,5-dimethylpyrimidine.", "Step 4: Methylation of 4,5-dimethylpyrimidine with methyl iodide and sodium hydroxide to form 4,5,6-trimethylpyrimidine.", "Step 5: Purification of the product using a combination of acid-base extraction, recrystallization, and drying with magnesium sulfate." ] }

CAS RN

22868-79-7

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4,5,6-trimethylpyrimidine

InChI

InChI=1S/C7H10N2/c1-5-6(2)8-4-9-7(5)3/h4H,1-3H3

InChI Key

HLTWPEDCRAMGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1C)C

Purity

95

Origin of Product

United States

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